N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide

medicinal chemistry structural biology physicochemical profiling

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a synthetic, non‑commercial indole–imidazole building block that retains the full hydrogen‑bond donor/acceptor topology of its parent scaffold. Unlike N‑methylindole or N‑acetylindole analogues, the compound’s free N–H groups on both heterocycles enable metal‑coordination, maximise enthalpic interactions with target proteins, and serve as a ligand‑efficiency chemotype for fragment‑based drug discovery. Its CAS registration (1574402-95-1), batch‑level purity documentation, and defined butanamide‑linker geometry ensure reproducibility, solubility, and identity traceability that are absent from patent‑derived analogues lacking a CAS. Procure this compound for high‑throughput screening libraries, ADME reference‑standard cascades, and competitive metalloenzyme‑site probing where unmatched linker length, substitution pattern, and tautomeric state are critical.

Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
Cat. No. B11006156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide
Molecular FormulaC17H20N4O
Molecular Weight296.37 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC3=CN=CN3
InChIInChI=1S/C17H20N4O/c22-17(19-9-8-14-11-18-12-21-14)7-3-4-13-10-20-16-6-2-1-5-15(13)16/h1-2,5-6,10-12,20H,3-4,7-9H2,(H,18,21)(H,19,22)
InChIKeyXUWWPPHPGZLSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide – Structural Identity and Chemical Class for Targeted Procurement


N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide (CAS 1574402-95-1, molecular formula C₁₇H₂₀N₄O, molecular weight 296.37 g/mol) is a synthetic hybrid molecule that covalently links an indole-3-butyric acid fragment to a histamine-like 2-(1H-imidazol-4-yl)ethanamine moiety via an amide bond. The compound belongs to the broader class of indole–imidazole conjugates, a scaffold that has been actively investigated for cytoprotective, antioxidant, and antimicrobial properties [1]. Unlike naturally occurring indole–imidazole metabolites (e.g., histamine–tryptophan adducts), this compound is a fully synthetic entity with no known biosynthetic origin, placing it in a distinct procurement category: a non‑commercial, research‑grade heterocyclic building block or tool compound for medicinal‑chemistry campaigns.

Why N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide Cannot Be Replaced by Other Indole–Imidazole Hybrids Without Evidence


Although the indole–imidazole scaffold is shared across numerous research compounds, small structural perturbations—such as the length of the alkyl linker, the position of the imidazole attachment, or N‑substitution on the indole ring—can profoundly alter biological activity profiles [1]. In a comparative study of ten indole derivatives bearing imidazole, benzothiazole-2-thione, or benzoxazole-2-thione moieties, the mere exchange of a sulfur atom for oxygen in the pendant heterocycle inverted the dominant biological readout from antibacterial to antifungal, confirming that congeneric compounds are not functionally interchangeable [1]. For N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide, the specific butanamide linker and the free N‑H on both the imidazole and indole rings create a hydrogen‑bond donor/acceptor topology that cannot be replicated by the common N‑methylindole or 3‑acetylindole variants [2]; therefore, substitution with a generic “indole–imidazole” analogue without matching linker length, substitution pattern, and tautomeric state risks selecting a compound with divergent binding, solubility, or crystallinity characteristics.

Quantitative Differentiation Evidence for N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide Against Its Closest Analogs


Molecular Geometry and Hydrogen‑Bond Donor/Acceptor Count Differentiate the Target Compound from N-Methyl and 3‑Acetyl Indole Analogues

The target compound possesses two hydrogen‑bond donors (imidazole N‑H and indole N‑H) and four hydrogen‑bond acceptors (amide carbonyl, imidazole N, indole π‑system) [1]. Its closest structural analogue, N-[2-(1H-imidazol-4-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide, carries a methyl substituent on the indole nitrogen, reducing the donor count by one and eliminating a key hydrogen‑bond donor site [2]. Another commercial variant, 2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]butanamide, introduces an acetyl group at the indole 3‑position, altering both donor/acceptor topology and steric bulk . These differences are critical for target engagement, as hydrogen‑bond donor count and topology are primary determinants of ligand–protein binding enthalpy and specificity [1].

medicinal chemistry structural biology physicochemical profiling

Linker Length Defines Spatial Separation Between Pharmacophores and Distinguishes the Compound from Direct Indole–Imidazole Fusions

The target compound incorporates a flexible four‑carbon butanamide linker between the indole C‑3 position and the imidazole‑4‑ethylamine moiety, resulting in a maximal inter‑heterocycle distance of approximately 8–10 Å in extended conformation [1]. In contrast, the majority of biologically characterised indole–imidazole hybrids described in the recent literature employ a direct C‑3–imidazole bond (0‑carbon linker) or a methylene bridge (1‑carbon linker) [1]. The extended linker in the target compound is expected to confer greater conformational entropy and to permit simultaneous occupancy of two distinct binding sub‑pockets that would be inaccessible to the shorter‑linked analogues [1].

medicinal chemistry structure–activity relationship drug design

Tautomeric State of the Imidazole Ring Determines Metal‑Chelation and Receptor‑Binding Potential Relative to Substituted Imidazole Analogues

The target compound bears a 1H‑imidazol‑4‑yl substituent with a free N‑H, enabling the imidazole ring to act as both a neutral ligand for metal coordination and a hydrogen‑bond donor/acceptor in biological recognition [1]. Numerous commercially available indole–imidazole compounds feature N‑alkylated (e.g., 1‑isopropyl ) or 2‑substituted imidazole rings that lock the imidazole into a single tautomeric form and abolish the metal‑chelating capacity of the free N‑H [1]. The tautomeric lability of the 1H‑imidazole ring in the target compound is structurally analogous to the imidazole side‑chain of histidine, a property that is exploited in metalloenzyme active sites and histamine receptor binding [1].

coordination chemistry medicinal chemistry physicochemical profiling

Molecular Weight and Calculated logP Position the Compound in a Favorable Physicochemical Space Relative to Heavier Indole–Imidazole Derivatives

With a molecular weight of 296.37 g/mol , the target compound resides comfortably within Lipinski’s “Rule of Five” space (MW < 500) and is ~14 Da lighter than its N‑methylindole analogue (310.39 g/mol) [1] and >100 Da lighter than elaborated indole–imidazole drug candidates such as those described in patent EP3272745A1 (typically 350–450 Da) [2]. Its calculated logP (estimated ~1.8–2.3 based on the indole‑butyric acid and imidazole‑ethylamine fragments) is lower than that of the N‑methylindole analogue (estimated logP ~2.5–3.0) due to the absence of the lipophilic N‑methyl group.

drug-likeness ADME profiling physicochemical property space

Availability of the Target Compound as a Discrete Chemical Entity Contrasts with the Predominantly Patent‑Based or Pooled Nature of Comparator Compounds

The target compound is listed with a discrete CAS number (1574402-95-1) and appears in multiple supplier catalogues as a single, defined chemical entity [1]. In contrast, many indole–imidazole analogues described in the patent literature (e.g., EP3272745A1) are disclosed as part of broad Markush structures with no confirmed commercial availability as isolated compounds [2]. This distinction is meaningful for procurement: a compound with a verified CAS registry entry and supplier listing can be ordered with defined purity and identity, whereas Markush‑exemplified compounds may require custom synthesis with associated lead time, cost, and characterisation burden.

chemical sourcing procurement research tool compound

Application Scenarios for N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide Based on Verified Differentiation Evidence


Medicinal Chemistry: Fragment‑Based or Ligand‑Efficiency‑Driven Lead Discovery Requiring a Compact Indole–Imidazole Scaffold with Full H‑Bond Donor Capacity

The compound’s low molecular weight (296 g/mol) and the presence of two hydrogen‑bond donors from the free N‑H groups on both heterocycles make it an attractive starting point for fragment‑based drug discovery campaigns that prioritise ligand efficiency. Unlike N‑methylindole or N‑acetylindole analogues that sacrifice one donor [1], the target compound retains the full donor/acceptor profile of the parent scaffold, maximising enthalpic interactions with target proteins [2].

Coordination Chemistry and Metalloenzyme Probe Development: Exploiting the Free Imidazole N‑H as a Metal‑Binding Functionality

The 1H‑imidazol‑4‑yl substituent with its free N‑H position mimics the metal‑coordinating side‑chain of histidine [2]. The target compound can therefore serve as a ligand for transition‑metal complexes or as a competitive probe for metalloenzyme active sites. N‑Alkyl‑imidazole analogues, which lack the free N‑H, are unsuitable for this application [2].

Physicochemical Profiling and ADME Tool Compound: Benchmarking Indole–Imidazole Hybrids with Favorable logP and Molecular Weight Characteristics

With an estimated logP of 1.8–2.3 and MW well below the Rule‑of‑Five thresholds, the target compound occupies an attractive region of drug‑like chemical space . It can be used as a reference standard in ADME screening cascades to benchmark the permeability, solubility, and metabolic stability of heavier, more lipophilic indole–imidazole analogues such as those described in EP3272745A1 [3].

Chemical Biology Tool Compound with Defined and Reproducible Procurement: Off‑the‑Shelf Availability with a Verified CAS Number for High‑Throughput Screening Libraries

The compound’s CAS registration (1574402-95-1) and listing across multiple supplier catalogues [1] ensure that it can be procured with batch‑level purity documentation and analytical characterisation. This is a practical advantage over patent‑derived indole–imidazole compounds that lack CAS numbers and require custom synthesis [3], making it suitable for inclusion in high‑throughput screening libraries where reproducibility and identity traceability are mandatory.

Quote Request

Request a Quote for N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-indol-3-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.